molecular formula C16H11N7OS B2589780 6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide CAS No. 1351618-38-6

6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide

Cat. No.: B2589780
CAS No.: 1351618-38-6
M. Wt: 349.37
InChI Key: HZBZDXHOWABEJV-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include pyrazole, pyridine, thiazole, and pyridazine derivatives. Common synthetic routes could involve:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Thiazole synthesis: This might involve the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone.

    Pyridazine ring formation: This could be synthesized via the condensation of hydrazine with a 1,4-diketone.

    Coupling reactions: The final compound is formed by coupling the different heterocyclic rings through amide bond formation, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or thiazole rings.

    Reduction: Reduction reactions could target the pyridazine ring or the amide bond.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced heterocycles.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with such structures might be investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or antimicrobial agents.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, such compounds might find use in the development of new materials, such as polymers or dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1H-pyrazol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)pyridazine-3-carboxamide
  • 6-(1H-pyrazol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)pyridazine-3-carboxamide

Uniqueness

The uniqueness of 6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide lies in its specific arrangement of heterocyclic rings, which could confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

6-pyrazol-1-yl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N7OS/c24-15(12-4-5-14(22-21-12)23-8-2-7-18-23)20-16-19-13(10-25-16)11-3-1-6-17-9-11/h1-10H,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBZDXHOWABEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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